molecular formula C15H22N2O3 B2593176 2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide CAS No. 2034392-53-3

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide

Cat. No.: B2593176
CAS No.: 2034392-53-3
M. Wt: 278.352
InChI Key: BMCOLFQGZYTKMI-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a cyclopentyloxy group and a methoxypropan-2-yl group attached to the isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide typically involves the following steps:

    Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.

    Attachment of the cyclopentyloxy group to isonicotinic acid: The cyclopentyl halide is then reacted with isonicotinic acid in the presence of a base to form 2-(cyclopentyloxy)isonicotinic acid.

    Formation of the methoxypropan-2-yl group: This involves the reaction of 1-methoxypropan-2-ol with an appropriate halogenating agent to form 1-methoxypropan-2-yl halide.

    Attachment of the methoxypropan-2-yl group to the isonicotinamide core: The 1-methoxypropan-2-yl halide is then reacted with 2-(cyclopentyloxy)isonicotinic acid in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy or methoxypropan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentyloxy)-N-(1-methoxyethyl)isonicotinamide
  • 2-(cyclopentyloxy)-N-(1-methoxybutan-2-yl)isonicotinamide
  • 2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)benzamide

Uniqueness

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopentyloxy-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(10-19-2)17-15(18)12-7-8-16-14(9-12)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOLFQGZYTKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC(=NC=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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